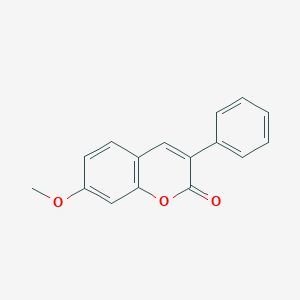

7-Methoxy-3-phenylcoumarin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYGYFJKFKFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311377 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-22-8 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methoxy 3 Phenylcoumarin and Its Analogues

Classical and Established Synthetic Routes for 3-Phenylcoumarin (B1362560) Core Formation

Traditional methods for synthesizing the 3-phenylcoumarin scaffold have been well-established and continue to be relevant in organic synthesis. These routes often involve condensation reactions that form the core coumarin (B35378) ring system.

Pechmann Condensation and its Variants

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of 7-Methoxy-3-phenylcoumarin analogues, a phenol bearing a methoxy (B1213986) group at the desired position would be reacted with a phenyl-substituted β-ketoester. The reaction is typically catalyzed by strong acids like sulfuric acid, although various modifications have been developed to improve yields and reaction conditions. wikipedia.orgresearchgate.net

Variants of the Pechmann Condensation:

Acid-Catalyzed: This is the classic approach, utilizing strong Brønsted acids such as sulfuric acid, or Lewis acids. wikipedia.orgresearchgate.net However, these conditions can sometimes be harsh. researchgate.net

Base-Catalyzed: To circumvent the issues with strong acids, base-catalyzed versions have been explored. For instance, the use of anhydrous potassium carbonate in a suitable solvent can facilitate the condensation.

Modified Protocols: Numerous modified protocols have been reported to enhance the efficiency of the Pechmann condensation. These include the use of milder catalysts like oxalic acid, researchgate.net ionic liquids, cjcatal.comtandfonline.com and solid acid catalysts such as Amberlyst-15, which offer advantages like reusability and reduced environmental impact. core.ac.uknih.govscispace.com Mechanochemical methods, which involve grinding the reactants together, also present a solvent-free and often more efficient alternative. researchgate.net

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Classical method, often requires heating. | Readily available and inexpensive. | Harsh conditions, potential for side reactions and corrosion. | wikipedia.orgtsijournals.com |

| Potassium Carbonate (K₂CO₃) | Base-catalyzed, typically in a dry solvent. | Milder conditions, suitable for sensitive substrates. | May require anhydrous conditions. | |

| Oxalic Acid | Solvent-free or in various solvents. | Cheap, readily available, and efficient. | - | researchgate.net |

| Ionic Liquids | Often under mild, solvent-free conditions. | Green chemistry approach, catalyst can be reusable. | Can be expensive. | cjcatal.comtandfonline.com |

| Solid Acid Catalysts (e.g., Amberlyst-15) | Heterogeneous catalysis, often solvent-free. | Reusable, environmentally friendly, easy separation. | - | core.ac.uknih.govscispace.com |

Kostanecki–Robinson Reactions for Chromone (B188151) and Coumarin Synthesis

The Kostanecki–Robinson reaction is another classical method that can be employed for the synthesis of coumarins. While it is more commonly associated with chromone synthesis, modifications of this reaction can lead to coumarin derivatives. eurekalert.org This reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640), followed by cyclization. For the synthesis of 3-phenylcoumarins, this would entail using a derivative of phenylacetic anhydride. Green chemistry approaches have also been applied to this reaction, utilizing methods like microwave irradiation to improve efficiency. eurekalert.orgbenthamdirect.com

Perkin Reaction and Related Condensations Utilizing Phenylacetic Acids and Salicylaldehydes

The Perkin reaction is a direct and widely used method for preparing 3-arylcoumarins. nih.gov It involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid in the presence of an acid anhydride and a weak base. nih.govjetir.org For this compound, 4-methoxysalicylaldehyde would be reacted with phenylacetic acid.

The reaction is often carried out at elevated temperatures. jetir.org Researchers have developed one-pot synthesis variations of the Perkin condensation to streamline the process and improve yields. nih.gov For example, 3-arylcoumarins have been synthesized in moderate to good yields (46–74%) from salicylaldehydes and phenylacetic acids using acetic anhydride and triethylamine (B128534) at 120 °C. nih.govjetir.org Two-step procedures have also been developed where an initial acetoxy-3-phenylcoumarin is synthesized and subsequently hydroxylated. nih.govresearchgate.net

Direct Coupling Strategies for Phenyl Substitution at C-3 of the Coumarin Ring System

Modern synthetic chemistry has introduced direct C-H arylation methods as a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Several strategies exist for the direct introduction of a phenyl group at the C-3 position of the coumarin ring.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are prominent in this area. wiley.com For instance, a protocol using KMnO4/AcOH has been shown to mediate the direct radical arylation of coumarins with arylboronic acids, affording 3-arylcoumarins with high efficiency and good yields. rsc.orgrsc.org Another approach involves the palladium-catalyzed direct C-H functionalization of coumarins with arenesulfonyl chlorides or sodium arenesulfinates, leading to the regioselective formation of 3-arylcoumarins. wiley.com Furthermore, visible light-induced C-H arylation using iodonium (B1229267) ylides has been demonstrated as a metal-free alternative. researchgate.net

Carbonylative Annulation Approaches from Phenols and Alkynes

Carbonylative annulation represents an efficient strategy for constructing the coumarin skeleton from simple starting materials. This approach typically involves the reaction of a phenol with an alkyne in the presence of carbon monoxide and a transition metal catalyst.

Palladium-catalyzed carbonylative annulation of o-iodophenols with internal alkynes provides a route to 3,4-disubstituted coumarins under mild conditions. acs.org Similarly, o-iodophenols can react with terminal alkynes and carbon monoxide in the presence of a palladium catalyst to generate coumarins. researchgate.net Rhodium-catalyzed oxidative annulation of aryl thiocarbamates with internal alkynes has also been developed for the synthesis of 3,4-diarylcoumarins. escholarship.org

Modern and Efficient Synthetic Strategies for Coumarin Assembly

These modern strategies are often applied to classical reactions like the Pechmann, Perkin, and Knoevenagel condensations. eurekalert.orgbenthamdirect.com Key green chemistry techniques include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields. kjscollege.com

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. benthamdirect.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. kjscollege.comespublisher.com

Use of green catalysts: This includes biocatalysts, ionic liquids, and reusable solid acid catalysts. cjcatal.comnih.govespublisher.com

For example, the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds can be performed under microwave irradiation in the absence of a solvent, providing a rapid and efficient route to coumarins. kjscollege.com Similarly, the use of natural catalysts like fruit juices has been explored for the synthesis of bis-coumarins in an environmentally benign manner. espublisher.com

Table 2: Modern Green Synthetic Approaches for Coumarin Synthesis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to heat the reaction mixture. | Faster reaction rates, higher yields, increased purity. | benthamdirect.comkjscollege.com |

| Ultrasound Assistance | Employs ultrasonic waves to promote the reaction. | Enhanced reaction rates and efficiency. | benthamdirect.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants. | Reduced waste, simplified workup, environmentally friendly. | kjscollege.comespublisher.com |

| Biocatalysis | Uses natural catalysts like enzymes or fruit juices. | Environmentally benign, mild reaction conditions. | espublisher.com |

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of coumarin derivatives, including this compound. This technique significantly reduces reaction times, often from hours to minutes, while maintaining or even improving reaction yields. mdpi.com

A typical microwave-assisted procedure for synthesizing 3-phenylcoumarin analogues involves the reaction of a substituted salicylaldehyde with a phenylacetic acid derivative in the presence of acetic anhydride and a base like triethylamine. nih.gov The mixture is heated in a microwave reactor at temperatures ranging from 100–170°C for 10–20 minutes. nih.gov This rapid heating leads to a significant rate enhancement compared to conventional heating methods. For instance, some syntheses that would typically require several hours at reflux can be completed in a fraction of the time under microwave irradiation.

The benefits of microwave-assisted synthesis extend beyond speed. It often leads to cleaner reactions with fewer byproducts, simplifying purification processes. Furthermore, the energy efficiency of microwave heating contributes to the growing field of green chemistry. Researchers have successfully synthesized a variety of 3-phenylcoumarin derivatives using this method, demonstrating its broad applicability and potential for creating libraries of compounds for screening purposes. nih.govresearcher.life The use of solvent-free conditions in conjunction with microwave irradiation further enhances the green credentials of these synthetic protocols. oalib.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Temperature | Often requires high reflux temperatures | 100-170°C nih.gov |

| Yield | Good to high | Comparable or improved |

| Byproducts | Can lead to more byproducts | Often results in cleaner reactions |

| Energy Efficiency | Less efficient | More energy-efficient |

Organocatalytic Cascade Reactions for Enhanced Yields and Selectivity

Organocatalytic cascade reactions represent a sophisticated approach to the synthesis of 3-arylcoumarins, offering high yields and selectivity under mild, metal-free conditions. researchgate.net These reactions involve a sequence of transformations in a single pot, catalyzed by small organic molecules. researchgate.netmdpi.com

One notable example is the cascade reaction between N-Boc-indolin-2-ones or benzofuran-2(3H)-ones and salicylaldehydes. researchgate.net This reaction, mediated by an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine, proceeds through a condensation-ring opening-annulation sequence to afford 3-arylcoumarins in good to excellent yields (73-97%). mdpi.comresearchgate.netnih.gov The mild reaction conditions and simple work-up procedures make this an attractive method for synthesizing a broad scope of 3-arylcoumarins. mdpi.comresearchgate.netnih.gov

Another organocatalytic approach involves the use of a combination of benzylamine (B48309) and triethylamine to catalyze the reaction of various salicylaldehydes, leading to 3,4-diunsubstituted coumarins in good to high yields. researchgate.net These cascade reactions showcase the power of organocatalysis to construct complex molecular architectures from simple starting materials with high efficiency and control. mdpi.com The development of such methodologies is crucial for accessing structurally diverse coumarin derivatives for various applications. mdpi.com

Green Chemistry Principles in Coumarin Synthesis (e.g., Solvent-Free Conditions, Utilization of Eco-Friendly Solvents)

The principles of green chemistry are increasingly being integrated into the synthesis of coumarins to minimize environmental impact. mdpi.com This includes the use of solvent-free reaction conditions and the utilization of environmentally benign solvents. conicet.gov.ar

Solvent-free synthesis, often coupled with microwave irradiation or the use of solid acid catalysts, offers significant advantages. conicet.gov.ar For example, the synthesis of 4-phenylcoumarins has been achieved under solvent-free conditions using a recyclable Preyssler heteropolyacid catalyst, resulting in high yields and improved green metrics such as atom economy and reduced E-factor (environmental factor). conicet.gov.ar

The use of eco-friendly solvents is another key aspect of green coumarin synthesis. Reactions have been successfully carried out in water or ethanol (B145695), which are considered greener alternatives to many traditional organic solvents. For instance, the Knoevenagel condensation, a common method for coumarin synthesis, can be performed in ethanol or water. These green approaches not only reduce the environmental footprint of chemical synthesis but can also lead to improved safety and cost-effectiveness. The development of such sustainable methods is a key focus in modern synthetic chemistry.

Targeted Chemical Transformations and Derivatization of the this compound Core

The this compound scaffold serves as a versatile template for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored properties. These transformations target different parts of the molecule, including the coumarin system itself and the appended phenyl ring.

Oxidative and Reductive Modifications of the Coumarin System

The coumarin core of this compound is susceptible to both oxidative and reductive transformations. Oxidation can lead to the formation of various oxidized derivatives, such as quinones. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide.

Conversely, reduction of the coumarin system can yield dihydro derivatives. Reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are typically employed for this transformation. These modifications alter the electronic and steric properties of the coumarin ring, which can have a significant impact on the biological activity and physical properties of the resulting compounds. For example, the oxidation of a related 7-diethylamino-3-(2′,5′-dihydroxyphenyl)coumarin has been shown to produce a potent activator of the Nrf2 pathway. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Coumarin and Phenyl Rings

Both the coumarin and phenyl rings of this compound are amenable to electrophilic and nucleophilic substitution reactions, providing a powerful tool for introducing a wide array of functional groups. tutoring-blog.co.uk

Electrophilic Substitution: These reactions typically occur on the aromatic rings where an electron-poor species (electrophile) replaces a hydrogen atom. tutoring-blog.co.uk In the context of 7-hydroxycoumarins, electrophilic substitution is a common modification. thieme-connect.com The specific position of substitution is influenced by the existing substituents on the rings.

Nucleophilic Substitution: This type of reaction involves an electron-rich species (nucleophile) attacking an electron-deficient center. The methoxy group at the 7-position, for instance, can be introduced via nucleophilic substitution using reagents like dimethyl sulfate (B86663) under basic conditions.

These substitution reactions are fundamental for the structural diversification of the this compound scaffold.

Strategies for Introducing Additional Functional Groups (e.g., Halogenation, Amination, Alkylation)

The introduction of additional functional groups onto the this compound core is a key strategy for modulating its properties.

Halogenation: Halogen atoms can be introduced onto the coumarin or phenyl rings. For instance, new halogenated 3-phenylcoumarins have been synthesized and evaluated for their biological activities. mdpi.com Bromination of 3-acetylcoumarin (B160212) can be achieved using an electrophilic brominating agent.

Amination: Amino groups can be introduced through various methods. For example, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized via reductive amination. researchgate.net This involved reacting an intermediate with various substituted aromatic aldehydes in the presence of sodium cyanoborohydride. researchgate.net

Alkylation: Alkyl groups can be introduced at various positions. The methoxy group at C-7 is itself a result of alkylation. Alkylation of the 7-hydroxy group can be achieved using reagents like dimethyl sulfate in the presence of a base. beilstein-journals.orggoogle.com Direct alkylation at the C-3 position of the coumarin ring has also been achieved through methods like photocatalytic decarboxylative coupling with carboxylic acids. researchgate.net

Table 2: Common Functionalization Reactions of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Position(s) Modified | Reference(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Coumarin ring system | |

| Reduction | Sodium borohydride, lithium aluminum hydride | Coumarin ring system | |

| Halogenation | Electrophilic halogenating agents | Coumarin and/or phenyl rings | mdpi.com |

| Amination | Reductive amination with aldehydes/ketones and a reducing agent | Typically via a linker attached to the coumarin core | researchgate.net |

| Alkylation | Dimethyl sulfate, K2CO3, acetone (B3395972) (for O-alkylation) | 7-hydroxyl group | beilstein-journals.orggoogle.com |

| C-3 Alkylation | Alkyl halides (photoinduced), N-hydroxyphthalimide esters (photocatalytic) | C-3 position of the coumarin ring | researchgate.net |

Functionalization at the 7-Methoxy Position and its Precursors (e.g., Methylation of 7-Hydroxy Precursors)

The introduction of the methoxy group at the 7-position of the 3-phenylcoumarin scaffold is a critical synthetic step, often achieved through the functionalization of a 7-hydroxy precursor. This hydroxyl group serves as a versatile chemical handle, allowing for methylation to yield the target compound, this compound, as well as the introduction of other functionalities through various chemical and biochemical transformations.

The primary and most direct route to synthesizing this compound involves the O-methylation of its corresponding hydroxylated analogue, 7-hydroxy-3-phenylcoumarin. This precursor is commonly prepared via condensation reactions, such as the Perkin reaction, between 2,4-dihydroxybenzaldehyde (B120756) and phenylacetic acid derivatives. nih.govgoogle.comnih.gov One established method involves creating 7-acetoxy-3-phenylcoumarin, which is then hydrolyzed to provide the 7-hydroxy-3-phenylcoumarin intermediate. google.comresearchgate.net

The methylation step is typically accomplished using an alkylating agent in the presence of a base. Dimethyl sulfate is a frequently employed methylating agent for this transformation. google.com For instance, the methylation of 3-(p-methylphenyl)-7-hydroxy-coumarin has been successfully carried out using dimethyl sulfate in a solution of methanol (B129727) and sodium hydroxide. google.com In a similar fashion, reacting 3-(4'-isopropylphenyl)-7-hydroxy-coumarin with dimethyl sulfate and sodium carbonate in aqueous ethanol also yields the desired 7-methoxy product. google.com

Table 1: Examples of Methylation of 7-Hydroxy-3-phenylcoumarin Analogues

| Precursor | Methylating Agent | Base / Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(p-methylphenyl)-7-hydroxy-coumarin | Dimethyl sulfate | NaOH / Methanol | 3-(p-methylphenyl)-7-methoxy-coumarin | google.com |

The reactivity of the 7-hydroxy group extends beyond simple methylation, enabling the synthesis of a diverse range of 7-substituted 3-phenylcoumarin analogues. This versatility allows for the modulation of the molecule's physicochemical properties. Other alkyl groups can be introduced using similar Williamson ether synthesis conditions. A documented example is the alkylation of 3-phenyl-7-hydroxycoumarin with 2-diethylaminoethyl chloride using sodamide in dioxane, which produces 3-phenyl-7-(2'-diethylaminoethoxy)-coumarin. google.com

Furthermore, modern biocatalytic methods have been explored for site-selective functionalization. Researchers have demonstrated the 7-O-β-D-glucosylation of 4,5,7-trihydroxy-3-phenyl-coumarin using a glycosyltransferase from Malus × domestica. rsc.orgrsc.org This enzymatic approach highlights a sophisticated strategy for introducing glycosidic moieties at the 7-position under mild conditions. rsc.orgrsc.org While direct functionalization of the stable 7-methoxy group is less common, its cleavage (demethylation) back to the 7-hydroxy precursor is a key reaction. This is often achieved using strong acids like hydriodic acid, which effectively removes the methyl group and allows for subsequent functionalization at the newly exposed hydroxyl site. oup.com

Table 2: Diverse Functionalizations of the 7-Hydroxy Group on the 3-Phenylcoumarin Scaffold

| Precursor | Reagent(s) | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| 3-phenyl-7-hydroxycoumarin | 2-diethylaminoethyl chloride, Sodamide, Dioxane | Alkoxy (ether) | 3-phenyl-7-(2'-diethylaminoethoxy)-coumarin | google.com |

| 4,5,7-trihydroxy-3-phenyl-coumarin | Uridine 5′-diphosphate glucose, Glycosyltransferase | Glycoside | 4,5-dihydroxy-7-(β-D-glucosyloxy)-3-phenylcoumarin | rsc.orgrsc.org |

Sophisticated Spectroscopic and Computational Characterization of 7 Methoxy 3 Phenylcoumarin

High-Resolution Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C Chemical Shift Analysis, GIAO Calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive confirmation of the molecular structure of 7-Methoxy-3-phenylcoumarin. The complete assignment of ¹H and ¹³C NMR chemical shifts has been reported, offering a detailed map of the proton and carbon environments within the molecule. 121.43.60 For analogous compounds, such as 7-methoxy-4-bromomethylcoumarin, ¹H and ¹³C NMR spectra have been recorded and analyzed. nanoient.org

Computational methods, specifically Gauge-Independent Atomic Orbital (GIAO) calculations, are employed to predict the ¹H and ¹³C NMR chemical shifts. nanoient.orgnanoient.org This theoretical approach complements the experimental data, aiding in the precise assignment of spectral signals to their corresponding nuclei. nanoient.orgnanoient.org For instance, in the study of 7-methoxy-4-bromomethylcoumarin, the GIAO method was utilized to calculate the nuclear magnetic resonance chemical shifts, which were then compared with experimental spectra. nanoient.org

Table 1: Selected Experimental ¹H and ¹³C NMR Chemical Shift Data for Phenylcoumarin Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 6-methoxy-3-(3-methoxyphenyl)-2H-chromen-2-one | ¹H | 3.85 (s, 3H, CH₃O-Ph), 3.86 (s, 3H, CH₃O-Ph), 6.93-6.97 (m, 2H), 7.10 (dd, 1H), 7.25-7.29 (m, 3H), 7.35 (t, 1H), 7.76 (s, 1H) | CDCl₃ | nih.gov |

| ¹³C | 55.69, 56.18, 110.28, 114.57, 114.88, 117.78, 119.55, 120.28, 121.26, 128.80, 129.79, 136.43, 140.13, 148.34, 156.47, 159.88, 160.91 | CDCl₃ | nih.gov | |

| 4-Hydroxy-7-methoxy-3-phenyl-2H-chromen-2-one | ¹H | 3.87 (s, 3H), 6.81 (d, 1H, J = 2.1 Hz), 6.87 (dd, 1H, J = 2.1, 8.7 Hz), 7.41 (m, 5H), 7.78 (d, 1H, J = 8.7 Hz) | CDCl₃ | mdpi.com |

| ¹³C | 55.8, 100.4, 108.2, 112.5, 118.9, 124.8, 128.9, 129.7, 130.4, 137.5, 154.3, 159.8, 159.9, 163.4 | CDCl₃ | mdpi.com |

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, FT-Raman, Vibrational Mode Assignment)

The assignment of vibrational modes is often supported by quantum chemical calculations. nanoient.org For instance, in the analysis of 3-acetyl-7-methoxycoumarin, simulated Raman spectra were generated using density functional theory (DFT) at the B3LYP/6-311G(d,p) level of theory to aid in the assignment of experimental FT-Raman bands. researchgate.net These computational approaches allow for a more detailed understanding of the fundamental vibrations of the molecule. nanoient.orgnanoient.org

Table 2: Characteristic Vibrational Frequencies for Related Coumarin (B35378) Compounds

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcoumarin | FT-IR | ~1710 | C=O stretch | |

| FT-IR | 1250–1000 | Aromatic C-O stretch | ||

| 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin | FT-IR | 3200–3500 | Hydroxyl (O-H) stretch | |

| FT-IR | 1700–1750 | Carbonyl (C=O) stretch |

Mass Spectrometry (MS-MS, MALDI-TOF, ESI) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular formula of this compound is C₁₆H₁₂O₃, corresponding to a molecular weight of 252.26 g/mol . nih.gov

Various ionization techniques are utilized to study this compound and its derivatives. Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns, often involving the loss of a CO molecule from the pyrone ring. researchgate.netbenthamopen.com For 7-methoxycoumarin (B196161), a key fragmentation step is the loss of a methyl group followed by the elimination of CO. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the parent ion and its fragments. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are also employed, particularly for the analysis of more complex derivatives or in biological contexts. nih.govnih.govmdpi.com MS-MS or tandem mass spectrometry can further elucidate fragmentation pathways by isolating a specific ion and inducing its further fragmentation. nih.gov

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The electronic absorption properties of this compound and related compounds are characterized by strong absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated system of the coumarin core and the phenyl substituent. researchgate.netmdpi.com The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the coumarin scaffold. researchgate.net

For instance, the introduction of an electron-donating group, such as a methoxy (B1213986) group at the 7-position, influences the charge transfer character of the electronic transitions. mdpi.commdpi.com Theoretical studies using time-dependent density functional theory (TD-DFT) can be used to simulate the UV-Vis spectrum and analyze the nature of the electronic transitions, including the involvement of molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nanoient.orgnanoient.org

Fluorescence Emission Profiles and Quantum Yield Determination

Many coumarin derivatives, including those with a 7-methoxy substitution, are known for their fluorescent properties. mdpi.com Upon excitation at an appropriate wavelength, this compound and its analogues exhibit fluorescence emission, typically in the blue-green region of the spectrum. mdpi.com The emission wavelength and fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, are key photophysical parameters. bu.edu.eg

The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, 3-aryl-7-methoxycoumarins have shown significant untapped potential as fluorescent dyes. researchgate.net The quantum yields of some derivatives can be quite high, reaching up to 0.84 in certain solvents. researchgate.net However, the fluorescence of 7-methoxycoumarin itself is reported to be lower than some of its derivatives. mdpi.com The study of these properties is crucial for applications where fluorescence is utilized, such as in fluorescent probes and labels. researchgate.netmdpi.com

Table 3: Photophysical Data for Selected Coumarin Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 7-Methoxycoumarin-3-carboxylic acid | - | 355 | 405 | - | aatbio.com |

| 3-(2-thienyl)-7-methoxycoumarin | Organic Solvents | - | - | up to 0.84 | researchgate.net |

| 7-methoxycoumarin | Methanol (B129727) | - | - | 0.05 | mdpi.com |

| 7-hydroxy-3-vinylcoumarin | Ethanol (B145695) | 346 | 431 | 0.70 | mdpi.com |

| 7-hydroxy-3-vinylcoumarin (basic) | Ethanol | 366 | 447 | 0.80 | mdpi.com |

Investigations into Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime of a molecule is a critical parameter that describes the average time it spends in the excited state before returning to the ground state. For coumarin derivatives, this property is crucial for applications in fields like bioimaging and sensor technology. The fluorescence decay kinetics of these compounds are often complex and can be influenced by various factors, including the molecular structure and the surrounding environment. nih.gov

Techniques such as Time-Correlated Single Photon Counting (TCSPC) are employed to measure fluorescence lifetimes and reconstruct the decay kinetics. horiba.com This method is based on the principle that the probability of detecting a single photon at a specific time after an excitation pulse is proportional to the fluorescence intensity at that time. horiba.com For many coumarin derivatives, fluorescence lifetimes are typically in the range of 0.5 to 4 nanoseconds. nih.gov

The decay kinetics can be complex, sometimes exhibiting multi-exponential decays. nih.gov This complexity can arise from several factors, including the presence of different molecular conformations, excited-state reactions, or time-dependent spectral relaxation. nih.gov For instance, in some coumarin systems, the decay can be complex on the red and blue sides of the emission spectrum, while appearing as a single exponential near the center of the emission. nih.gov Analysis of fluorescence decay can provide insights into these dynamic processes occurring in the excited state. nih.gov

Environmental Sensitivity of Photophysical Parameters (e.g., Solvent Polarity, Micro-viscosity Effects on Absorption/Emission)

The absorption and emission properties of this compound, like many coumarin derivatives, are highly sensitive to the surrounding environment. Factors such as solvent polarity and micro-viscosity can significantly influence its photophysical parameters. nih.govevidentscientific.com

Solvent Polarity:

The polarity of the solvent can induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. evidentscientific.com In polar solvents, the excited state of a polar fluorophore is often more stabilized than the ground state, leading to a reduction in the energy gap between them. evidentscientific.com This results in a bathochromic (red) shift of the fluorescence emission to longer wavelengths. evidentscientific.com Increasing solvent polarity generally leads to a greater red shift. evidentscientific.com For example, the introduction of electron-donating groups, such as a methoxy group at the 7-position, can increase the intramolecular charge transfer (ICT) character of the molecule, making it more sensitive to solvent polarity. nih.gov Studies on various coumarin derivatives have shown that a change in solvent from less polar to more polar can cause a significant bathochromic shift in both absorption and emission maxima. srce.hr

Micro-viscosity:

The viscosity of the medium can also affect the photophysical properties. In more viscous or rigid environments, such as polymer matrices, the fluorescence quantum yield of some coumarins can be significantly enhanced compared to solutions. nih.gov This is attributed to the stiffening of the coumarin structure, which restricts non-radiative decay pathways that are often facilitated by molecular motion and vibrations. nih.gov This effect highlights the influence of the local environment on the excited-state dynamics.

The following table illustrates the effect of solvent polarity on the absorption and emission maxima of a related coumarin derivative, 7-hydroxy-3-vinylcoumarin, demonstrating the typical shifts observed.

| Solvent Condition | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Ethanol (Neutral) | 346 | 431 |

| Ethanol (Basic) | 366 | 447 |

| Data sourced from a study on vinylcoumarins, demonstrating the effect of environmental changes on photophysical properties. mdpi.com |

Singlet Oxygen Generation Efficiency and Photosensitization Potential

Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, plays a crucial role in various photochemical and photobiological processes, including photodynamic therapy (PDT). nist.gov Photosensitizers, upon absorption of light, can transfer their excited-state energy to ground-state molecular oxygen (³O₂) to generate ¹O₂. nist.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). nist.govrsc.org

Coumarin derivatives have been investigated as potential photosensitizers. mdpi.com The ability of a coumarin to act as a photosensitizer is linked to the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state. rsc.org A higher triplet state population generally leads to a higher singlet oxygen quantum yield. nist.gov

The molecular structure of the coumarin significantly impacts its photosensitizing ability. For instance, the introduction of heavy atoms like bromine or iodine can enhance spin-orbit coupling, thereby promoting intersystem crossing and increasing the singlet oxygen quantum yield. rsc.org The nature of substituents at various positions of the coumarin ring can also influence the efficiency of singlet oxygen generation. For example, electron-donating groups can sometimes lead to a decrease in the efficiency of both fluorescence and singlet oxygen generation due to the activation of non-emissive intramolecular charge-transfer (ICT) processes. rsc.org

The singlet oxygen quantum yields of various photosensitizers, including those based on coumarin structures when incorporated into larger systems like phthalocyanines, have been measured in different solvents. For instance, some novel phthalocyanines incorporating coumarin moieties have shown singlet oxygen quantum yields ranging from 0.29 to 0.82 in DMF. researchgate.net

| Photosensitizer System | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Novel Phthalocyanines with Coumarin | DMF | 0.29 - 0.82 |

| Halogenated BODIPY | Acetonitrile (ACN) | 0.82 - 0.85 |

| This table presents singlet oxygen quantum yields for different photosensitizer systems, some of which incorporate coumarin structures, to illustrate the range of efficiencies observed. rsc.orgresearchgate.net |

Triplet-Triplet Absorption Spectroscopy and Excited State Dynamics

Triplet-triplet (T-T) absorption spectroscopy is a powerful technique used to study the properties of molecules in their excited triplet state. nist.govnist.gov This method involves probing the absorption of light by molecules that have been populated in the triplet state, typically through intersystem crossing from an excited singlet state. nist.gov The resulting T-T absorption spectrum provides valuable information about the electronic structure and dynamics of the triplet state. nist.govnist.gov

The study of triplet state dynamics is essential for understanding the complete photophysical and photochemical behavior of a molecule. evidentscientific.com Upon excitation, a molecule in the singlet excited state can undergo intersystem crossing to the triplet state, competing with other de-excitation pathways like fluorescence and internal conversion. nist.gov The lifetime of the triplet state is a key parameter that can be determined from T-T absorption decay kinetics. nist.gov

For coumarin derivatives, understanding the triplet state is particularly important for applications in photosensitization, where the triplet state is the precursor to singlet oxygen generation. nist.gov The efficiency of intersystem crossing and the properties of the resulting triplet state, such as its energy level and lifetime, directly influence the photosensitizing potential of the coumarin. nist.govrsc.org The techniques for populating the triplet state for T-T absorption studies often involve photolysis, such as flash photolysis or laser flash photolysis. nist.gov

Advanced Computational Chemistry Studies

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgmdpi.com The spatial distribution of these orbitals provides insights into the regions of the molecule involved in electronic transitions. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and stability. acs.org A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited. nanoient.org

For coumarin derivatives, the HOMO is typically distributed over the conjugation plane, and substitutions can have a varying impact on the orbital energies and the resulting energy gap. mdpi.com For instance, in a study of 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin, HOMO-LUMO calculations indicated that charge transfer occurs within the molecules. researchgate.net

The following table provides an example of orbital energies calculated for a related coumarin derivative, 3-methoxycarbonyl-4-hydroxy coumarin, using DFT.

| Orbital | Energy (eV) |

| LUMO | -0.09207 |

| HOMO | -0.25767 |

| HOMO-LUMO Gap (ΔE) | 0.1656 |

| Data from a DFT study on 3-methoxycarbonyl-4-hydroxy coumarin. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.netmdpi.com It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths. google.comgaussian.com These calculated values can then be used to generate a theoretical spectrum that can be compared with experimental data. mdpi.comgaussian.com

TD-DFT calculations provide detailed information about the nature of electronic transitions, for example, identifying them as π → π* or n → π* transitions. srce.hr The method can also account for the effects of the solvent environment, often by using a Polarizable Continuum Model (PCM), which is crucial for accurately predicting spectra in solution. researchgate.netmdpi.com

For coumarin derivatives, TD-DFT has been successfully used to predict their UV-Vis spectra. researchgate.netresearchgate.net The choice of the functional and basis set is important for obtaining reliable results. researchgate.net For example, the B3LYP functional combined with a suitable basis set has been shown to provide accurate predictions for the maximum absorption wavelength (λmax) of coumarins when solvent effects are included. researchgate.net These theoretical studies complement experimental findings and provide a deeper understanding of the electronic structure and photophysical properties of this compound. mdpi.com The theoretical spectra are generated by plotting the calculated excitation energies (often converted to wavelength) against their corresponding oscillator strengths, typically using a Gaussian function to simulate the band shape. gaussian.com

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis for Chemical Reactivity and Stability

Computational chemistry provides powerful tools to elucidate the electronic structure and reactivity of molecules. For this compound, Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses offer significant insights into its chemical behavior.

The Molecular Electrostatic Potential (MESP) map is a valuable resource for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP surface visualizes the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. In coumarin derivatives, information about the size, shape, charge density distribution, and sites of chemical reactivity can be obtained by mapping the electron density isosurface with the MESP. nanoient.org For instance, in a related 4-phenylcoumarin (B95950) derivative, the ESP map revealed that regions with the lowest electrostatic potential, indicating an excess of electrons, were susceptible to interaction with a steel surface in corrosion inhibition studies. semanticscholar.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de This method transforms the complex many-electron wavefunction into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) objects. uni-muenchen.de A key aspect of NBO analysis is the examination of delocalization corrections, which are quantified by second-order perturbation theory. These corrections represent interactions between filled (donor) and empty (acceptor) orbitals, indicating the extent of electron delocalization and contributing to the molecule's stability. uni-muenchen.de

A general NBO analysis for a molecule like this compound would involve identifying the key donor-acceptor interactions and their stabilization energies. The most significant interactions typically involve the lone pairs of the oxygen atoms and the π-systems of the aromatic rings.

Table 1: Illustrative NBO Analysis Data for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (O1) | π* (C2-C3) | Data not available | Data not available | Data not available |

| LP (O1) | π* (C8a-C4a) | Data not available | Data not available | Data not available |

| LP (O-methoxy) | π* (C6-C7) | Data not available | Data not available | Data not available |

| π (C5-C6) | π* (C4a-C8a) | Data not available | Data not available | Data not available |

| π (Phenyl C1'-C6') | π* (C2-C3) | Data not available | Data not available | Data not available |

In Silico Prediction of Physicochemical Descriptors Relevant to Biological Activity

The biological activity of a compound is intimately linked to its physicochemical properties. In silico methods provide a rapid and cost-effective way to predict these properties, aiding in the assessment of a compound's drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.comuniroma1.it

For this compound, several key descriptors can be predicted. These include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and number of rotatable bonds (RB). mdpi.com These parameters are often used to evaluate compliance with guidelines like Lipinski's Rule of Five, which helps to predict the oral bioavailability of a drug candidate. mdpi.com

Online tools such as SwissADME are commonly used for these predictions. mdpi.com The predicted properties for this compound and related compounds provide insights into their potential as therapeutic agents. For example, a moderate logP value is often desirable for good membrane permeability, while a low TPSA is associated with better penetration of the blood-brain barrier. mdpi.com

Furthermore, in silico models can predict ADMET properties such as aqueous solubility (logS), Caco-2 permeability, cytochrome P450 (CYP) inhibition, and potential toxicity. researchgate.netresearchgate.net For instance, the prediction of whether a compound is an inhibitor of specific CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6) is crucial, as this can indicate potential drug-drug interactions. researchgate.netresearchgate.net Molecular docking studies can also be employed to understand how these molecules might interact with biological targets at an atomic level. researchgate.netuef.fi

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | nih.gov |

| Molecular Weight ( g/mol ) | 252.26 | nih.gov |

| XLogP3-AA | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | nih.gov |

| Heavy Atom Count | 19 | nih.gov |

| IUPAC Name | 7-methoxy-3-phenylchromen-2-one | nih.gov |

This table presents data computed by PubChem and other in silico tools, providing a snapshot of the key physicochemical descriptors for this compound. nih.gov

Investigations into Biological Activities and Molecular Mechanisms in Vitro

Enzyme Inhibition and Modulation Studies

The 3-phenylcoumarin (B1362560) scaffold is recognized as a promising framework for developing potent monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is an enzyme that catalyzes the deamination of neurotransmitters like dopamine (B1211576) and norepinephrine, and its inhibition can be beneficial in neurological conditions such as Parkinson's disease. nih.gov

Derivatives of 3-phenylcoumarin have been designed and synthesized to explore their MAO-B inhibitory potential. nih.gov A methoxy (B1213986) group at the R1 or R2 position of the coumarin (B35378) core has been predicted to be favorable for activity at the active site. nih.gov Studies on various 3-phenylcoumarin derivatives have shown inhibitory activity against MAO-B in the range of approximately 100 nM to 1 µM. nih.gov

While specific data for 7-Methoxy-3-phenylcoumarin is not detailed in the provided context, the general class of 3-phenylcoumarins shows significant potential as MAO-B inhibitors. The affinity and selectivity for MAO-A and MAO-B can be modulated by substitutions on the coumarin moiety, with positions 3, 4, 6, and 7 being particularly important. scispace.com For instance, 3-(4′-Methoxyphenyl)coumarin derivatives have demonstrated strong MAO-B inhibitory activity with high selectivity over MAO-A. nih.govmdpi.com Conversely, phenyl substitution at the 4-position of the coumarin ring tends to be more effective for MAO-A inhibition. scienceopen.com The presence of a methoxy group at the 3' position has been associated with dual MAO-A and MAO-B inhibition. nih.govmdpi.com

It's important to note that while the 3-phenylcoumarin scaffold is a potent MAO-B inhibitor, the addition of a hydroxyl group at the 4-position generally decreases this activity. scispace.com

Table 1: MAO-B Inhibition by select 3-Phenylcoumarin Derivatives

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B over MAO-A |

|---|---|---|

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 0.001 | >10000 |

| 3-(4′-Methoxyphenyl)coumarin derivative 19 | 0.003 | >3400 |

This table presents data for related compounds to illustrate the potential of the 3-phenylcoumarin scaffold.

The 3-phenylcoumarin structure is a key scaffold for developing selective substrates for various human cytochrome P450 (CYP) enzymes, which are crucial for metabolizing foreign substances. uef.finih.govtandfonline.com These coumarin derivatives can be metabolized into fluorescent 7-hydroxycoumarin products, making them useful as profluorescent probes in CYP activity assays. uef.finih.govtandfonline.com

The metabolism of 3-phenylcoumarins often involves 7-hydroxylation, a reaction catalyzed by CYP enzymes. uef.fiacs.org Molecular modeling suggests that for 7-hydroxylation to occur, the coumarin's carbonyl group can form a hydrogen bond with specific amino acid residues in the active site of CYP1A1 (Ser122) and CYP1A2 (Thr124), orienting the 7-position of the coumarin towards the heme group for oxidation. uef.fiacs.org

Studies on a range of 3-phenylcoumarin derivatives have revealed varying selectivity towards different CYP isoforms. For instance, some derivatives are selectively metabolized by CYP1 family enzymes. uef.finih.govtandfonline.com Specifically, a derivative of this compound, 7-Methoxy-3-(3-methoxyphenyl)coumarin, was found to be efficiently oxidized by CYP2C19 and CYP2D6, although not selectively. uef.finih.govtandfonline.com Molecular modeling has indicated that for this compound, the Ser304 residue in the active site of CYP2D6 can act as a hydrogen bond donor, facilitating 7-O-demethylation. semanticscholar.org

The metabolic activity of these compounds can be influenced by various factors. For example, in a study with mice fed a Western diet, a significant decrease in the 7-hydroxylation of 3-(3-methoxyphenyl)coumarin was observed, suggesting that diet can impact the metabolic elimination of such compounds. researchgate.net

Table 2: CYP Isoform Metabolism of a this compound Derivative

| Compound | Metabolizing CYP Isoforms | Metabolic Reaction |

|---|

The 3-phenylcoumarin scaffold has been investigated for its potential to inhibit cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. nih.govencyclopedia.pub

Several derivatives of 3-phenylcoumarin have demonstrated inhibitory activity against these enzymes. For instance, a series of 7-aminoalkoxy-3-phenylcoumarins were studied, with one compound identified as a potent AChE inhibitor with an IC50 value of 0.27 µM. nih.govencyclopedia.pub Another derivative, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin, showed inhibitory activity against both AChE and MAO-B, with IC50 values of 3 µM and 27 µM, respectively. nih.govencyclopedia.pub

The substitution pattern on the coumarin ring plays a crucial role in the inhibitory activity and selectivity. O-methylation of 7-hydroxy coumarins has been shown to improve AChE inhibitory activity. nih.gov Furthermore, the position of a methoxy group can influence the selectivity between BuChE and AChE. nih.gov For example, 7- and 8-methoxy isomers linked through an N-ethylcarboxamide showed a significant difference in their BuChE/AChE selectivity ratio. nih.gov

While direct kinetic data for this compound is not available in the provided context, the broader class of 3-phenylcoumarins, particularly those with substitutions at the 7-position, represent a promising area for the development of cholinesterase inhibitors. nih.govencyclopedia.pub

Table 3: Cholinesterase Inhibitory Activity of select 3-Phenylcoumarin Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 7-aminoalkoxy-3-phenylcoumarin derivative 7 | AChE | 0.27 nih.govencyclopedia.pub |

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 nih.govencyclopedia.pub |

Research indicates that certain derivatives of 3-phenylcoumarin can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests a potential anti-inflammatory role for this class of compounds. For example, 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin has been shown to inhibit COX enzymes, leading to reduced inflammation. Another related compound, 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcoumarin, also demonstrates COX inhibitory activity. While specific inhibitory profiles for this compound are not provided, the general activity of related structures points towards a potential interaction with COX enzymes.

Certain derivatives of 3-phenylcoumarin have shown inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in the peroxidation of unsaturated fatty acids and implicated in inflammatory processes. nih.govencyclopedia.pub

For instance, 3-(4-chlorophenyl)-8-methoxycoumarin has been noted for its interesting soybean lipoxygenase inhibitory activities. nih.govencyclopedia.pub Another related compound, a geranyloxy-derived coumarin, also exhibited good soybean lipoxygenase inhibition with an IC50 of 10 µM. nih.govencyclopedia.pub While direct data for this compound is not available, the inhibitory potential of its structural analogs suggests it may also interact with this enzyme.

Simple 3-phenylcoumarins have been identified as inhibitors of NAD(P)H quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. nih.govencyclopedia.pub These compounds have been reported to be more potent and less toxic than the known inhibitor dicoumarol. nih.govencyclopedia.pub One notable example is 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin, which exhibited an IC50 of 660 nM in the presence of bovine serum albumin. nih.govencyclopedia.pub

While there is no specific information on the interaction of this compound with steroid hormone enzymes in the provided context, the broad enzymatic interactions of the 3-phenylcoumarin scaffold suggest a potential for further investigation into other targets.

Soybean Lipoxygenase Inhibition Mechanisms

Cellular Mechanism of Action Investigations

The in vitro biological activities of this compound have been a subject of scientific inquiry, revealing its potential to interact with various cellular pathways.

Apoptosis Induction Pathways

Studies on coumarin derivatives indicate that they can trigger programmed cell death, or apoptosis, in cancer cells through the mitochondrial pathway. This process is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of cysteine proteases that execute the apoptotic process.

One of the key mechanisms involves the modulation of pro- and anti-apoptotic proteins. For instance, certain coumarin-based compounds have been shown to up-regulate the expression of the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the initiation of the apoptotic cascade.

A study on hydroxylated 3-phenylcoumarins, including a 6-methoxy-7-hydroxy derivative, demonstrated that these compounds can induce apoptosis and cause deregulation of the cell cycle in human promyelocytic leukemia HL-60 cells. researchgate.net Specifically, 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin was identified as a potent antiproliferative agent that mediates its effects through cell cycle deregulation and apoptosis induction. researchgate.net

Table 1: Effects of Coumarin Derivatives on Apoptotic Proteins

| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 |

| 3-(4-(2-(dimethylamino)ethoxy)-phenyl)-7-methoxy-4-phenyl coumarin | A549 (Human Lung Cancer) | Increase (Up-regulation) iiarjournals.orgnih.gov | Slight Decrease (Down-regulation) iiarjournals.orgnih.gov |

Anti-inflammatory Pathways and Mediator Regulation

This compound and its derivatives have demonstrated anti-inflammatory potential by inhibiting the production of key inflammatory mediators. A notable mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated mouse macrophage RAW264.7 cells. encyclopedia.pub Specifically, the derivative 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin showed significant inhibitory activity on nitric oxide production. encyclopedia.pub

Furthermore, some coumarin derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, another important group of inflammatory mediators. The ability to suppress these inflammatory pathways suggests a potential role for these compounds in managing inflammatory conditions.

Neuroprotective Mechanisms

The neuroprotective effects of 7-methoxycoumarin (B196161) derivatives have been investigated, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has shown that these compounds can interfere with the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. encyclopedia.pubjopir.innih.govresearchgate.net Certain 7-aminoalkoxy-3-phenylcoumarins can block Aβ self-aggregation. encyclopedia.pubnih.govresearchgate.net

In addition to inhibiting Aβ aggregation, these compounds have been found to protect neuronal cells from oxidative stress-induced cytotoxicity. encyclopedia.pubnih.govresearchgate.net For example, a 7-aminoalkoxy-3-phenylcoumarin derivative demonstrated significant protection of rat pheochromocytoma (PC12) cells against damage induced by hydrogen peroxide. encyclopedia.pubnih.govresearchgate.net Furthermore, novel 3-phenylcoumarin-lipoic acid conjugates with an 8-methoxycoumarin (B1348513) component have shown a high protection capability against H2O2-induced cell death in PC12 cells and could significantly block Aβ-aggregation. nih.gov Similarly, certain 3-aryl coumarin derivatives bearing an N-benzyl triazole moiety, including an 8-methoxycoumarin backbone, exhibited a significant neuroprotective effect on PC12 cells injured by H2O2 and reduced Aβ aggregation. frontiersin.org

Antioxidant Mechanisms

The antioxidant properties of this compound and related compounds are well-documented and contribute to their potential biological activities. These mechanisms include the ability to scavenge free radicals, chelate metal ions, and reduce lipid peroxidation.

The antioxidant capacity of 3-phenylcoumarins is influenced by the substitution pattern on the coumarin ring. For instance, 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins have demonstrated a higher capacity to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) compared to the unsubstituted 4-hydroxycoumarin. nih.gov These derivatives also show protective effects against β-carotene-linoleic acid co-oxidation. nih.gov The presence of hydroxyl and methoxy groups can enhance the antioxidant activity of coumarins. mdpi.com

In vitro assays have confirmed that certain coumarin derivatives exhibit a dose-dependent increase in antioxidant activity and can effectively reduce lipid peroxidation in cellular models. One study noted that a prenyloxycoumarin (B1253380) derivative displayed 100% inhibition of lipid peroxidation. encyclopedia.pub

Modulation of Androgen Receptor Signaling in Cellular Contexts

Some coumarin derivatives have been found to modulate androgen receptor (AR) signaling, which is a key pathway in the development and progression of prostate cancer. Studies have indicated that certain 3-phenylcoumarin derivatives can inhibit the secretion of prostate-specific antigen (PSA) in LNCaP prostate cancer cells, which is a process regulated by the androgen receptor. This suggests an interference with AR signaling pathways.

Antimicrobial Activity Assessments (in vitro)

In vitro studies have revealed that this compound and its derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. heteroletters.org

Naturally occurring coumarins have been recognized for their antibacterial and antifungal activities. nih.govmdpi.com For instance, 4-hydroxy-7-methoxy-3-phenylcoumarin (B1505956) has shown antifungal activity against Aspergillus flavus, exhibiting approximately 50% inhibition of fungal growth at a concentration of 100 μg/mL. nih.govmdpi.com

Derivatives of this compound have also been synthesized and evaluated for their antimicrobial potential. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were tested against various bacterial and fungal strains and showed significant activity. researchgate.net Some of these compounds, particularly those with halo substituents on the aromatic ring, displayed good activity against Drechslera halodes. researchgate.net Another study highlighted that this compound exhibited high antifungal activity against Aspergillus parasiticus, Drechslera halodes, Fusarium moniliforme, and Myrothecium verrucaria. heteroletters.org

The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial membranes.

Table 2: In Vitro Antimicrobial Activity of a Coumarin Derivative

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antifungal Efficacy and Mechanisms

Research has explored the potential of coumarin derivatives, including those with a methoxy group, as antifungal agents. Studies have shown that naturally occurring coumarins can possess antifungal properties. For instance, some coumarins have demonstrated activity against pathogenic fungi like Aspergillus flavus, a producer of mycotoxins. nih.govnih.govmdpi.com The antifungal action of certain coumarins involves the downregulation of genes essential for the fungus's survival and virulence, such as those involved in aflatoxin biosynthesis. nih.govnih.gov For example, 4-hydroxy-7-methyl-3-phenylcoumarin has been shown to suppress aflatoxin production by downregulating the expression of genes like aflD, aflK, aflQ, and aflR in Aspergillus flavus. nih.govnih.gov While direct studies on this compound's specific impact on Aspergillus flavus gene expression are not extensively detailed in the provided results, the general antifungal potential of the coumarin scaffold is well-established. nih.govnih.govmdpi.com

Antibacterial Spectrum and Modes of Action

This compound and related compounds have demonstrated a notable antibacterial spectrum, with significant activity against various plant and human pathogens. A key mode of action is the disruption of the bacterial cell membrane. nih.govfrontiersin.orgencyclopedia.pub

Studies on Ralstonia solanacearum, a devastating plant pathogen causing bacterial wilt, have shown that 7-methoxycoumarin exhibits strong antibacterial activity. nih.govfrontiersin.org Electron microscopy has revealed that the compound causes destruction of the bacterial cell membrane. nih.govfrontiersin.org Furthermore, it significantly inhibits biofilm formation, a crucial factor in bacterial virulence, at concentrations ranging from 25 to 100 mg/L. nih.govfrontiersin.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against R. solanacearum have been reported as 75 mg/L and 175 mg/L, respectively. nih.govfrontiersin.org

Beyond membrane disruption, 7-methoxycoumarin also modulates the expression of virulence-associated genes in R. solanacearum. It has been found to significantly suppress the expression of genes such as epsE, hrpG, and popA, which are involved in the production of extracellular polysaccharides and the type III secretion system, both critical for pathogenesis. nih.govfrontiersin.orgmdpi.com

The antibacterial activity of coumarins is often linked to the substituents on the benzene (B151609) ring. The presence of a methoxy group at the C-7 position is considered to contribute to broad-spectrum antibacterial activity. frontiersin.org Derivatives of this compound have also shown activity against human pathogens like Staphylococcus aureus. researchgate.netscispace.com For instance, certain synthesized derivatives exhibited significant antibacterial effects, comparable to standard antibiotics. researchgate.net The mechanism in some cases is thought to involve the disruption of the bacterial membrane's lipid components. researchgate.net

**Table 1: Antibacterial Activity of 7-Methoxycoumarin against *Ralstonia solanacearum***

| Parameter | Value | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 75 mg/L | nih.govfrontiersin.org |

| Minimum Bactericidal Concentration (MBC) | 175 mg/L | nih.govfrontiersin.org |

| Biofilm Inhibition | Significant at 25-100 mg/L | nih.govfrontiersin.org |

| IC50 (24h) | 52.98 mg/L | nih.gov |

Interaction with Biological Macromolecules

The biological activity of this compound and its derivatives is closely linked to their ability to interact with essential biological macromolecules such as nucleic acids and proteins.

Protein Binding Dynamics

The binding of small molecules to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic properties. researchgate.netnih.govscielo.org.mx The interaction of various coumarin derivatives with BSA and HSA has been extensively studied using spectroscopic and molecular docking techniques. researchgate.netnih.govnih.gov

Studies on 7-hydroxycoumarin derivatives have shown that they bind to HSA, with binding constants indicating a stable complex formation. researchgate.net Fluorescence quenching studies have revealed a static quenching mechanism for the interaction between some coumarin derivatives and BSA, suggesting the formation of a ground-state complex. nih.gov The binding is often spontaneous and driven by hydrophobic interactions. researchgate.netnih.gov

For 3-phenylcoumarin derivatives, the presence and position of substituents significantly influence their binding affinity to serum albumins. nih.govnih.govencyclopedia.pub For example, 4-hydroxy-6,7-dimethyl-3-phenylcoumarin has been noted for its interaction with BSA. nih.govencyclopedia.pub Circular dichroism studies have indicated that the binding of some coumarin derivatives can induce conformational changes in the secondary structure of HSA, leading to a partial unfolding of the protein. researchgate.net Molecular docking studies have further elucidated that these derivatives often bind to specific subdomains within the albumin protein. researchgate.netnih.gov

Table 2: Binding Parameters of Coumarin Derivatives with Serum Albumins

| Compound/Derivative Class | Protein | Binding Constant (K) | Quenching Mechanism | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarin Derivatives | HSA | K7HC-1 = 4.6 x 104 M-1 | Static | researchgate.net |

| K7HC-2 = 1.3 x 104 M-1 | researchgate.net | |||

| K7HC-3 = 7.9 x 104 M-1 | researchgate.net | |||

| 4-(5-amino- nih.govnih.govthiadiazol-2-ylsulfanylmethyl)-7-methoxy-chrome-2-one | BSA | - | Static | nih.gov |

| Substituted Coumarins (General) | HSA | Varies with substitution | - | nih.gov |

Structure Activity Relationship Sar Elucidation and Rational Compound Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 7-Methoxy-3-phenylcoumarin is not static; it can be finely tuned by the strategic placement of various substituents on its core structure. These modifications can dramatically alter the compound's interaction with biological targets, leading to either enhanced potency, improved selectivity, or both.

Systematic Modification of the 7-Methoxy Group and its Influence on Activity

The methoxy (B1213986) group at the 7-position of the coumarin (B35378) ring is a key determinant of the molecule's biological activity. Its presence and nature significantly influence the compound's pharmacological properties.

The nature and length of the substituent at the 7-position of the coumarin scaffold have been shown to affect specificity and selectivity for biological targets such as monoamine oxidases (MAOs). scienceopen.com For instance, the 7-methoxy group can influence the binding orientation of the entire molecule within an enzyme's active site. In studies on cytochrome P450 2A13 (CYP2A13), the presence of a 7-methoxy group was found to elevate the position of the coumarin core, which in some cases, could lead to a loss of activity due to steric hindrance with other parts of the molecule. tandfonline.com

Furthermore, the 7-position has been a focal point for creating novel conjugates. For example, attaching aminoalkoxy groups or lipoic acid to this position has resulted in compounds with potent acetylcholinesterase (AChE) inhibitory activity and neuroprotective effects. nih.govencyclopedia.pub One such derivative, with a 7-aminoalkoxy-3-phenylcoumarin structure, was identified as a potent AChE inhibitor with an IC50 value of 0.27 μM. encyclopedia.pub

Role of the 3-Phenyl Substituent and its Derivatives on Pharmacological Profiles

The phenyl group at the 3-position is another critical component influencing the pharmacological profile of this compound. Modifications to this phenyl ring can lead to significant changes in biological activity and selectivity.

Research has consistently shown that the 3-phenyl ring is crucial for the inhibitory activity of these compounds against various enzymes. frontiersin.org For instance, in the context of MAO-B inhibition, the 3-phenyl ring system is considered a promising scaffold for developing potent inhibitors. nih.govnih.gov The position of substituents on this ring is particularly important, with meta and para substitutions often being the most favorable for desired activity. scispace.comtandfonline.com

The introduction of different functional groups to the 3-phenyl ring has been explored extensively. For example, the addition of methoxy, hydroxyl, acetoxy, and methyl groups can promote the inhibition of MAO-B. tandfonline.comresearchgate.net In one study, a derivative with a trifluoromethyl group at the para position of the 3-phenyl ring was found to be the most active compound, with an IC50 of 0.056 µM. tandfonline.com The presence of halogen-containing substituents at the 4-position of the 3-phenyl ring has also been shown to be beneficial for activity. tandfonline.com

The following table summarizes the inhibitory activity of some 3-phenylcoumarin (B1362560) derivatives against MAO-B, highlighting the impact of substitutions on the 3-phenyl ring.

| Compound | Substitution on 3-Phenyl Ring | MAO-B IC50 (µM) |

| 1 | 4'-(trifluoromethyl) | 0.056 |

| 2 | 4'-methoxy | 0.004 |

| 3 | 3'-methoxy | 0.001 |

This table presents a selection of data from cited research to illustrate the impact of 3-phenyl ring substitutions. scispace.comtandfonline.com

Influence of Substitutions on the Coumarin Ring System (e.g., C-6, C-8) on Biological Activity

While the 7-methoxy and 3-phenyl groups are primary drivers of activity, substitutions at other positions on the coumarin ring, such as C-6 and C-8, also play a significant role in modulating the biological effects of 3-phenylcoumarin derivatives.

Studies have indicated that small substitutions at the C-6 or C-8 positions of the coumarin nucleus are important for activity, particularly when a phenyl group is present at C-3. scispace.comvulcanchem.com For instance, the presence of a methyl group at the C-6 or C-8 position in combination with a p-tolyl group at the 3-position resulted in very potent MAO-B inhibitors, with IC50 values in the picomolar and nanomolar range, respectively. nih.gov

The introduction of a chlorine atom at the C-6 position has been shown to improve both the inhibitory activity and selectivity against MAO-B. nih.govmdpi.com Specifically, 6-chloro-3-(3′-methoxyphenyl)coumarin exhibited a remarkable IC50 of 1 nM. nih.govmdpi.com Furthermore, a 6-bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin derivative showed potent nitric oxide production inhibitory activity. encyclopedia.pubmdpi.com

These findings underscore the importance of considering the entire coumarin ring system when designing new derivatives for specific biological targets.

Comparative Analysis of Different Substitution Patterns for Optimized Effects

For MAO-B inhibition, a combination of a small substituent at C-6 or C-8 and a meta or para substituted 3-phenyl ring appears to be a favorable pattern. scispace.com For example, 6-methyl-3-(p-tolyl)coumarin was found to be a highly potent MAO-B inhibitor. nih.gov In another study, 6-methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin was identified as the most potent among a series of derivatives with fluorine atoms on the 3-phenyl ring. mdpi.com

The nature of the substituent also plays a critical role. For instance, amino derivatives on the 3-phenyl ring are generally more selective for MAO-B than nitro derivatives. tandfonline.com A comparative study between 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins revealed that the absence of the hydroxyl group at the 4-position generally leads to more potent MAO-B inhibitors. scispace.com

The following interactive table allows for a comparative view of the MAO-B inhibitory activity of various substituted 3-phenylcoumarins.

| Coumarin Ring Substitution | 3-Phenyl Ring Substitution | MAO-B IC50 (µM) | Reference |

| 6-methyl | p-tolyl | 0.000308 | nih.gov |

| 8-methyl | p-tolyl | 0.00451 | nih.gov |

| 6-chloro | 3'-methoxy | 0.001 | nih.govmdpi.com |

| 6-methoxy | 4'-(trifluoromethyl) | 0.056 | mdpi.com |

| 7-methoxy | 2,4,5-trifluoro | - | nih.gov |

| 6-methoxy | 3-methoxy | - | nih.gov |

This table is for illustrative purposes and includes a selection of compounds from the literature. A hyphen (-) indicates that the specific IC50 value was not provided in the cited source, but the compound was part of the study.

Advanced Computational Approaches for SAR Analysis and Compound Design

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the rational design of new compounds. These approaches provide insights into the molecular interactions that govern biological activity.

Docking-Based Structure-Activity Relationship Mapping for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the SAR of this compound and its derivatives.

Docking studies have been extensively used to map the interactions of 3-phenylcoumarin derivatives with various biological targets, including MAO-B, CYP enzymes, and estrogen receptors. tandfonline.comnih.govmdpi.com These studies have revealed key binding interactions, such as the role of the coumarin core's C2-carbonyl group in maintaining the planar geometry of the compounds and its potential to form hydrogen bonds. tandfonline.commdpi.com